1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide
Overview
Description
1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide is a room temperature ionic liquid (RTIL) known for its unique properties such as high thermal stability, low volatility, and excellent solubility for a wide range of compounds . This compound is widely used in various scientific and industrial applications due to its ability to dissolve both organic and inorganic materials .
Mechanism of Action
Target of Action
This compound is a type of room temperature ionic liquid (RTIL) that is often used in electrochemical applications . It has been utilized in the modification of electrodes for the detection of dopamine and uric acid in human urine samples .
Mode of Action
1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide interacts with its targets by enhancing the activity of the electrode surface. This is achieved through the compound’s unique physical and chemical properties, which include a wide electrochemical window and high viscosity . These properties make it a useful candidate in electrochemical energy applications .
Biochemical Pathways
This can indirectly affect the detection and quantification of certain biochemical compounds, such as dopamine and uric acid .
Pharmacokinetics
Its physical properties, such as its high viscosity and wide electrochemical window, can influence its distribution and interaction with electrode surfaces .
Result of Action
The primary result of the action of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is the enhancement of electrochemical reactions at the electrode surface. This can lead to improved detection and quantification of certain biochemical compounds, such as dopamine and uric acid .
Action Environment
The action of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, the efficiency of its interaction with electrode surfaces can be affected by the temperature and the presence of other compounds in the solution
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide can be synthesized through a two-step process. The first step involves the alkylation of pyridine with butyl bromide to form 1-butylpyridinium bromide. In the second step, this intermediate is reacted with methyl trifluoromethanesulfonate to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide is unique due to its pyridinium cation, which provides distinct electrochemical properties compared to imidazolium and pyrrolidinium-based ionic liquids. This uniqueness makes it particularly suitable for specific applications such as electrode modification and advanced battery development .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylpyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-6-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBAVDIGCEKOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583396 | |
Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344790-86-9 | |
Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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